molecular formula C12H15NO2 B13215007 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid

2-Cyclopentyl-2-(pyridin-4-yl)acetic acid

Cat. No.: B13215007
M. Wt: 205.25 g/mol
InChI Key: CMKNMANWVVJYCN-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-(pyridin-4-yl)acetic acid: is an organic compound characterized by a cyclopentyl group and a pyridin-4-yl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving suitable precursors.

    Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced via nucleophilic substitution reactions using pyridine derivatives.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-(pyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, substituted pyridines.

Scientific Research Applications

2-Cyclopentyl-2-(pyridin-4-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(pyridin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate biochemical pathways related to inflammation, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Pyridin-4-yl)cyclopropane-1-carboxylic acid
  • 2-Cyclohexyl-2-(pyridin-4-yl)acetic acid
  • 4-Methyl-2-(pyridin-4-yl)pentanoic acid

Uniqueness

2-Cyclopentyl-2-(pyridin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets. The pyridin-4-yl group enhances its ability to participate in various chemical reactions and biological interactions.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-cyclopentyl-2-pyridin-4-ylacetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)11(9-3-1-2-4-9)10-5-7-13-8-6-10/h5-9,11H,1-4H2,(H,14,15)

InChI Key

CMKNMANWVVJYCN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(C2=CC=NC=C2)C(=O)O

Origin of Product

United States

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